molecular formula C15H16ClN3O2 B6626689 8-Chloro-4-[2-(2-hydroxyethoxy)ethylamino]-6-methylquinoline-3-carbonitrile

8-Chloro-4-[2-(2-hydroxyethoxy)ethylamino]-6-methylquinoline-3-carbonitrile

Cat. No.: B6626689
M. Wt: 305.76 g/mol
InChI Key: QYTXLIXEZRPWRT-UHFFFAOYSA-N
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Description

8-Chloro-4-[2-(2-hydroxyethoxy)ethylamino]-6-methylquinoline-3-carbonitrile is a quinoline derivative Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

8-chloro-4-[2-(2-hydroxyethoxy)ethylamino]-6-methylquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2/c1-10-6-12-14(18-2-4-21-5-3-20)11(8-17)9-19-15(12)13(16)7-10/h6-7,9,20H,2-5H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTXLIXEZRPWRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C(=C1)Cl)C#N)NCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-4-[2-(2-hydroxyethoxy)ethylamino]-6-methylquinoline-3-carbonitrile typically involves multiple steps. One common method includes the following steps:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the chloro group: Chlorination of the quinoline core can be done using reagents like N-chlorosuccinimide (NCS) under acidic conditions.

    Attachment of the hydroxyethoxyethylamino group: This step involves nucleophilic substitution reactions where the appropriate amine reacts with the chloroquinoline derivative.

    Formation of the carbonitrile group: This can be achieved through the reaction of the corresponding aldehyde with cyanide sources under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-4-[2-(2-hydroxyethoxy)ethylamino]-6-methylquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or thiourea can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

8-Chloro-4-[2-(2-hydroxyethoxy)ethylamino]-6-methylquinoline-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.

    Industry: Used in the development of dyes, catalysts, and materials.

Mechanism of Action

The mechanism of action of 8-Chloro-4-[2-(2-hydroxyethoxy)ethylamino]-6-methylquinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. The compound may also interact with other enzymes and receptors, modulating various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: Known for its antimicrobial and anticancer activities.

    Chloroquine: An antimalarial drug with a similar quinoline core.

    Quinoline-3-carboxamide: Studied for its anti-inflammatory properties.

Uniqueness

8-Chloro-4-[2-(2-hydroxyethoxy)ethylamino]-6-methylquinoline-3-carbonitrile is unique due to its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives. Its hydroxyethoxyethylamino group, in particular, may enhance its solubility and bioavailability, making it a promising candidate for further research and development.

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